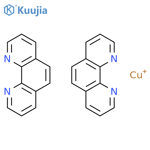

- Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl], Chemistry - A European Journal, 2016, 22(6), 2075-2084

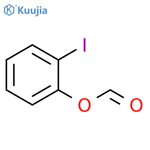

Cas no 920981-12-0 (1-(Difluoromethoxy)-2-iodobenzene)

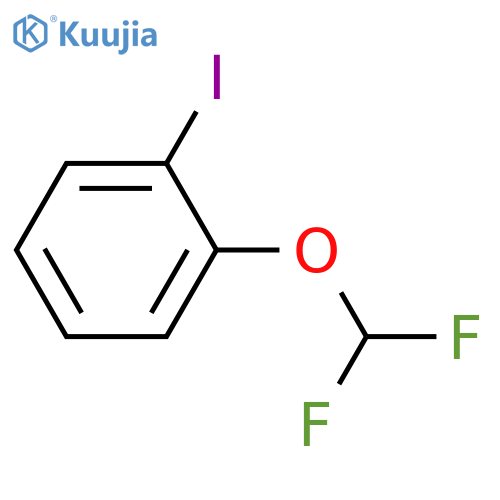

920981-12-0 structure

Nombre del producto:1-(Difluoromethoxy)-2-iodobenzene

Número CAS:920981-12-0

MF:C7H5F2IO

Megavatios:270.015281438828

MDL:MFCD09749662

CID:1029348

PubChem ID:15945938

1-(Difluoromethoxy)-2-iodobenzene Propiedades químicas y físicas

Nombre e identificación

-

- 1-(Difluoromethoxy)-2-iodobenzene

- 2-(Difluoromethoxy)iodobenzene

- 2-Iodo-1-(difluoromethoxy)benzene

- 1-Difluoromethoxy-2-iodobenzene

- 1-Iodo-2-(difluoromethoxy)benzene

- PC7263

- AS02464

- AK136295

- ST2403258

- 1-[bis(fluoranyl)methoxy]-2-iodanyl-benzene

- X8405

- A844145

- 1-(Difluoromethoxy)-2-iodobenzene (ACI)

- CK2335

- MFCD09749662

- DTXSID90580083

- CS-W021254

- SY106752

- BZOXAMCTTCQOTB-UHFFFAOYSA-N

- SB85452

- DB-079231

- AKOS009322888

- 920981-12-0

- SCHEMBL1438852

- EN300-5042512

- DS-5372

-

- MDL: MFCD09749662

- Renchi: 1S/C7H5F2IO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H

- Clave inchi: BZOXAMCTTCQOTB-UHFFFAOYSA-N

- Sonrisas: FC(OC1C(I)=CC=CC=1)F

Atributos calculados

- Calidad precisa: 269.93500

- Masa isotópica única: 269.93532g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 121

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 9.2

- Xlogp3: 3.7

Propiedades experimentales

- Denso: 1.839

- Punto de ebullición: 334.5°C at 760 mmHg

- Punto de inflamación: 94℃

- PSA: 9.23000

- Logp: 2.89260

1-(Difluoromethoxy)-2-iodobenzene Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302

- Declaración de advertencia: P280-P305+P351+P338

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C

1-(Difluoromethoxy)-2-iodobenzene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013000034-250mg |

2-(Difluoromethoxy)iodobenzene |

920981-12-0 | 97% | 250mg |

$484.80 | 2023-08-31 | |

| Ambeed | A231076-1g |

1-(Difluoromethoxy)-2-iodobenzene |

920981-12-0 | 96% | 1g |

$16.0 | 2025-02-21 | |

| Fluorochem | 035589-1g |

2-(Difluoromethoxy)iodobenzene |

920981-12-0 | 95% | 1g |

£16.00 | 2022-03-01 | |

| Fluorochem | 035589-5g |

2-(Difluoromethoxy)iodobenzene |

920981-12-0 | 95% | 5g |

£45.00 | 2022-03-01 | |

| Apollo Scientific | PC7263-25g |

1-(Difluoromethoxy)-2-iodobenzene |

920981-12-0 | 25g |

£105.00 | 2023-09-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QJ731-5g |

1-(Difluoromethoxy)-2-iodobenzene |

920981-12-0 | 96% | 5g |

506CNY | 2021-05-08 | |

| Enamine | EN300-5042512-0.05g |

1-(difluoromethoxy)-2-iodobenzene |

920981-12-0 | 95% | 0.05g |

$19.0 | 2023-05-24 | |

| Enamine | EN300-5042512-1.0g |

1-(difluoromethoxy)-2-iodobenzene |

920981-12-0 | 95% | 1g |

$19.0 | 2023-05-24 | |

| Enamine | EN300-5042512-0.5g |

1-(difluoromethoxy)-2-iodobenzene |

920981-12-0 | 95% | 0.5g |

$19.0 | 2023-05-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-321054-5g |

2-(Difluoromethoxy)iodobenzene, |

920981-12-0 | 5g |

¥760.00 | 2023-09-05 |

1-(Difluoromethoxy)-2-iodobenzene Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 4 h, 75 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ; 12 h, 35 °C

1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ; 12 h, rt

1.3 Solvents: Water ; rt

1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ; 12 h, rt

1.3 Solvents: Water ; rt

Referencia

- Three step procedure for the preparation of aromatic and aliphatic difluoromethyl ethers from phenols and alcohols using a chlorine/fluorine exchange methodology, Journal of Fluorine Chemistry, 2014, 160, 72-76

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 5 °C

1.2 5 °C → rt; 2 h, rt

1.2 5 °C → rt; 2 h, rt

Referencia

- Process for preparation of difluoromethyl containing compounds using (difluoromethyl)trialkylammonium salts, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; -78 °C; -78 °C → 80 °C; 4 h, 80 °C

Referencia

- 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivatives, Journal of Organic Chemistry, 2006, 71(26), 9845-9848

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Acetonitrile ; 10 min, 5 °C

1.2 5 °C; 1.5 h, 5 °C → rt

1.3 Reagents: Water ; rt

1.2 5 °C; 1.5 h, 5 °C → rt

1.3 Reagents: Water ; rt

Referencia

- Difluoromethylation of O-, S-, N-, C-nucleophiles using difluoromethyltri(n-butyl)ammonium chloride as a new difluorocarbene source, Chinese Journal of Chemistry, 2011, 29(12), 2717-2721

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0.5 h, 60 - 70 °C

1.2 4 - 5 h, 60 - 70 °C; 12 h, 60 - 70 °C

1.3 Reagents: Water

1.2 4 - 5 h, 60 - 70 °C; 12 h, 60 - 70 °C

1.3 Reagents: Water

Referencia

- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 5 h, 50 °C

Referencia

- Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations, Chemical Communications (Cambridge, 2007, (48), 5149-5151

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 4 h, 60 °C; 60 °C → rt

Referencia

- Method for preparation of difluoromethyl-containing compound, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 12 h, 25 °C

Referencia

- Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid, Organic Letters, 2017, 19(10), 2758-2761

1-(Difluoromethoxy)-2-iodobenzene Raw materials

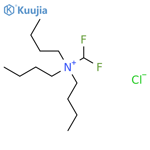

- Copper(1+),bis(1,10-phenanthroline-kN1,kN10)-, (T-4)-

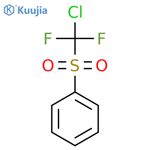

- Chloro(difluoro)methylsulfonylbenzene

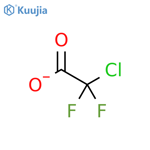

- Acetic acid, 2-chloro-2,2-difluoro-, ion(1-)

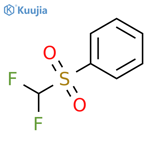

- Bromodifluoroacetic acid

- Difluoromethyl Phenyl Sulfone

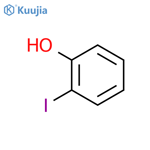

- Phenol, 2-iodo-, 1-formate

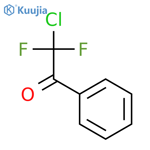

- 2-chloro-2,2-difluoro-1-phenylethan-1-one

- 2-Iodophenol

- N,N-Dibutyl-N-(difluoromethyl)-1-butanaminium Chloride (1:1)

1-(Difluoromethoxy)-2-iodobenzene Preparation Products

1-(Difluoromethoxy)-2-iodobenzene Literatura relevante

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

2. Book reviews

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

920981-12-0 (1-(Difluoromethoxy)-2-iodobenzene) Productos relacionados

- 128140-82-9(1-(Difluoromethoxy)-4-iodobenzene)

- 175278-00-9(1-Iodo-2-(trifluoromethoxy)benzene)

- 40057-21-4(2-(Cyclopropylcarbonyl)aminobenzoic Acid)

- 1805048-84-3(4-(Difluoromethyl)-2,3-diiodopyridine-6-carboxylic acid)

- 29483-03-2(2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile)

- 27214-90-0(Bis(6-methylheptyl) decanedioate)

- 1440961-33-0(1,1-Dimethylethyl N-[(hexahydro-1,4-oxazepin-6-yl)methyl]carbamate)

- 1261776-23-1(4-chloro-2-(difluoromethoxy)-1-nitrobenzene)

- 1220019-55-5(3-{4-(tert-Butyl)-2-methylphenoxy-methyl}piperidine hydrochloride)

- 2172019-62-2(2-(2-cyanocyclopentyl)oxyacetic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:920981-12-0)1-(Difluoromethoxy)-2-iodobenzene

Pureza:99%

Cantidad:100g

Precio ($):374.0